Cas no 2097949-10-3 (2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid)

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
- F1907-8006
- 2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butanoic acid
- AKOS026712349
- 2097949-10-3
- starbld0032348
- 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
-
- インチ: 1S/C9H15F2NO3/c1-2-7(8(14)15)12-5-9(10,11)3-6(12)4-13/h6-7,13H,2-5H2,1H3,(H,14,15)
- InChIKey: SQNFWMYYOOBVAH-UHFFFAOYSA-N
- ほほえんだ: FC1(CN(C(C(=O)O)CC)C(CO)C1)F
計算された属性
- せいみつぶんしりょう: 223.10199966g/mol
- どういたいしつりょう: 223.10199966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-8006-0.25g |
2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid |
2097949-10-3 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | D177671-1g |
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic Acid |
2097949-10-3 | 1g |
$ 570.00 | 2022-06-05 | ||
TRC | D177671-100mg |
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic Acid |
2097949-10-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-8006-5g |
2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid |
2097949-10-3 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-8006-0.5g |
2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid |
2097949-10-3 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-8006-1g |
2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid |
2097949-10-3 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | D177671-500mg |
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic Acid |
2097949-10-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-8006-2.5g |
2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid |
2097949-10-3 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-8006-10g |
2-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid |
2097949-10-3 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
6. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acidに関する追加情報
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid: A Promising Compound in Medicinal Chemistry
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid (CAS No. 2097949-10-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and structural flexibility. The presence of difluoro and hydroxymethyl groups in the molecule adds to its complexity and enhances its pharmacological properties.
The chemical structure of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is characterized by a pyrrolidine ring substituted with a difluoro group at the 4-position and a hydroxymethyl group at the 2-position. The butanoic acid moiety attached to the pyrrolidine ring further contributes to its functional versatility. This combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity and drug-like behavior.
Recent studies have highlighted the potential of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroregeneration, making it a valuable candidate for further investigation.
In addition to its neuroprotective effects, 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory disorders. This dual action as both a neuroprotective and anti-inflammatory agent makes it an attractive target for drug development.
The pharmacokinetic profile of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid has been extensively studied to understand its bioavailability and metabolic stability. Preclinical data indicate that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the compound can effectively reach its target tissues and exert its therapeutic effects.
To further explore the therapeutic potential of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid, several clinical trials are currently underway. These trials aim to evaluate the safety, tolerability, and efficacy of the compound in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses.
The synthesis of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps in the synthesis include the formation of the pyrrolidine ring, introduction of the difluoro group, and attachment of the butanoic acid moiety. Advances in synthetic chemistry have enabled researchers to optimize these processes, making large-scale production feasible for clinical applications.
In conclusion, 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid (CAS No. 2097949-10-3) represents a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full therapeutic potential, this compound is poised to play a crucial role in advancing treatments for various diseases.
2097949-10-3 (2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid) 関連製品
- 2034287-48-2(2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone)
- 71406-81-0(4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine)
- 2309215-86-7(6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 859108-16-0(1,4-dimethyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}benzene-1,4-dicarboxylate)
- 1184-92-5(Germane,trichloro(1,1-dimethylethyl)-)
- 2137735-52-3(1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-)
- 2411314-72-0(N-{2-4-(cyanomethyl)phenoxyethyl}but-2-ynamide)
- 2580100-00-9(rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione)
- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)
- 2231665-52-2((2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid)




